N-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)acetamide

Physicochemical profiling Drug-likeness Benzimidazole SAR

N-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)acetamide (CAS 1706450-86-3) is a synthetic small-molecule benzimidazole derivative with the molecular formula C15H13N3O2 and a molecular weight of 267.28 g/mol. It features a 1H-benzo[d]imidazole core linked directly to a 4-hydroxyphenyl ring that carries a terminal acetamide group at the meta position relative to the benzimidazole connection.

Molecular Formula C15H13N3O2
Molecular Weight 267.288
CAS No. 1706450-86-3
Cat. No. B2398879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)acetamide
CAS1706450-86-3
Molecular FormulaC15H13N3O2
Molecular Weight267.288
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C15H13N3O2/c1-9(19)16-10-6-7-14(20)11(8-10)15-17-12-4-2-3-5-13(12)18-15/h2-8,20H,1H3,(H,16,19)(H,17,18)
InChIKeySXSMNRYOLXEMKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)acetamide (CAS 1706450-86-3): Chemical Identity and Structural Context for Informed Procurement


N-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)acetamide (CAS 1706450-86-3) is a synthetic small-molecule benzimidazole derivative with the molecular formula C15H13N3O2 and a molecular weight of 267.28 g/mol [1]. It features a 1H-benzo[d]imidazole core linked directly to a 4-hydroxyphenyl ring that carries a terminal acetamide group at the meta position relative to the benzimidazole connection [2]. This specific substitution pattern—a free phenolic hydroxyl group ortho to the benzimidazole—distinguishes it from many commercially available benzimidazole-acetamide building blocks that lack a hydrogen-bond-donating group in this position. The compound is supplied as a research chemical with a certified minimum purity of 95% (AKSci) to 97% (CheMenu) and is intended exclusively for in vitro and laboratory research use .

Why a Simple 'Benzimidazole Acetamide' Search Is Insufficient: The Structural Specificity of N-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)acetamide


The benzimidazole scaffold is a privileged structure in medicinal chemistry, and numerous analogs exist with variations in the acetamide linkage and phenyl substitution. However, generic substitution with a closely related 'benzimidazole-acetamide' without the precise 2-(4-hydroxy-3-acetamidophenyl) arrangement is not scientifically valid for reproducible research. The presence and position of the phenolic -OH group critically modulate hydrogen-bonding capacity, electronic properties (XLogP3 of 1.5 [1]), and metabolic stability compared to des-hydroxy analogs [2]. For example, N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide, which lacks the hydroxyl group, presents a different pharmacophore profile and cannot be assumed to engage biological targets identically . The quantitative evidence that follows, though limited by the compound's early-stage research nature, delineates what can and cannot be inferred from available data when comparing this specific molecule to its closest structural neighbors.

Quantitative Differential Evidence for N-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)acetamide: A Comparator-Based Analysis


Hydrogen-Bond Donor/Acceptor Capacity: A Physicochemical Differentiator Against Des-Hydroxy Benzimidazole Acetamides

The target compound possesses 3 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), compared to 2 HBD and 3 HBA for the direct des-hydroxy analog N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide [1]. This additional HBD arises from the phenolic -OH group at the 4-position of the phenyl ring. The difference is quantified through the calculated topological polar surface area (tPSA) provided by PubChem, which increases from 60.9 Ų for the des-hydroxy analog to 76.1 Ų for the target compound, a 25% increase that directly impacts predicted membrane permeability and solubility [1][2]. The XLogP3 value of 1.5 for the target compound reflects this enhanced polarity relative to more lipophilic benzimidazole-acetamide analogs that frequently exceed XLogP3 of 2.0 [3].

Physicochemical profiling Drug-likeness Benzimidazole SAR

Certified Purity and QC Specification: A Distinct Procurement Advantage Relative to Unqualified Laboratory-Grade Benzimidazole Building Blocks

This compound is commercially available at a certified minimum purity of 97% (HPLC) from CheMenu (Catalog CM508277) and 95% from AKSci (Catalog 8029CC) . In contrast, numerous other benzimidazole-acetamide building blocks from non-validated suppliers are commonly listed at 95% purity without a defined HPLC specification, or with a purity specification that is not independently verified. The explicit HPLC purity metric provides a baseline for reproducibility in enzyme inhibition or cell-based assays where impurities can confound IC50 measurements by >10% [1]. The analytical standard-grade GC-MS data available through NIST (NIST Number 273992) further supports identity confirmation for this compound, a resource not universally available for its closest analogs [2].

Chemical procurement Quality control Benzimidazole building block

Potential for Isoform-Specific Carbonic Anhydrase Inhibition: A Class-Level Activity Advantage Over Simple Benzimidazole Scaffolds

Although direct IC50 data for this exact compound against carbonic anhydrase isoforms are not available in the public domain, a closely related series of benzimidazole-acetamide derivatives synthesized and evaluated by Alım et al. (2022) demonstrated differential inhibition of human carbonic anhydrase I (hCA-I) and II (hCA-II) [1]. Compounds in this series with a 4-hydroxy substitution pattern on the phenyl ring exhibited IC50 values in the low micromolar range (e.g., 4.2–28.7 µM against hCA-I and 3.1–18.5 µM against hCA-II), whereas the unsubstituted benzimidazole parent compounds were substantially less active [1]. The target compound's 4-hydroxyphenyl group positions it within this active SAR subclass, suggesting superior CA engagement compared to des-hydroxy benzimidazole acetamides that lack this H-bond donor motif.

Carbonic anhydrase inhibition Benzimidazole SAR Enzyme assay

Structural Confirmation via Independent GC-MS Library: Addressing a Gap in Benzimidazole Building Block Characterization

The NIST Standard Reference Database entry for this exact compound (NIST Number 273992) provides a verified GC-MS spectrum with m/z 267 (molecular ion) and m/z 224 as the base peak [1]. This contrasts with the majority of close structural analogs (e.g., N-[2-(dimethylamino)ethyl]benzimidazole-acetamides or 2-thio-benzimidazole derivatives), which are not represented in independent, peer-reviewed spectral libraries [2]. The availability of this NIST traceable spectrum offers an orthogonal identity verification method that is absent for most in-class comparators, a critical advantage in analytical chemistry, forensic toxicology, or impurity profiling workflows [3].

Analytical chemistry Compound identity verification GC-MS spectral library

Optimal Research and Procurement Application Scenarios for N-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)acetamide


Carbonic Anhydrase Inhibitor Hit Identification and SAR Expansion

Based on the class-level evidence linking 4-hydroxybenzimidazole-acetamide derivatives to low-micromolar carbonic anhydrase inhibition [1], this compound is best deployed as a core scaffold for synthesizing focused libraries targeting hCA-I or hCA-II. Its structural features (free phenol, amide NH) align with the SAR requirements for the zinc-binding pharmacophore, and its 97% HPLC purity specification supports reproducible enzymatic IC50 determination in esterase activity assays. For procurement, this compound serves as a rationally selected alternative to non-hydroxylated benzimidazole building blocks that are unlikely to demonstrate CA engagement.

Analytical Reference Standard for LC-MS/MS and GC-MS Method Development in Pharmaceutical Impurity Profiling

The compound's documented NIST GC-MS spectrum [2] and its availability as a high-purity reference material (95-97% ) make it suitable as a system suitability standard or spike reference in HPLC and GC-MS analytical methods. Its well-characterized mass fragmentation pattern (m/z 267 molecular ion, m/z 224 base peak) provides a reliable identity check that is not available for many close structural analogs, directly supporting quality control and impurity identification workflows in pharmaceutical development settings.

Physicochemical Probe for Probing Hydrogen-Bond-Dependent Target Interactions

The compound's elevated hydrogen bond donor count (HBD = 3) and moderately polar surface area (tPSA = 76.1 Ų) relative to des-hydroxy benzimidazole analogs [3] position it as an ideal physicochemical probe for studying target-ligand interactions that depend on specific hydrogen-bonding patterns. This is especially relevant in fragment-based drug discovery (FBDD) or structure-activity relationship studies where H-bond mapping is critical, and where using an analog without the 4-hydroxy group would fundamentally alter the binding landscape.

Quote Request

Request a Quote for N-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.